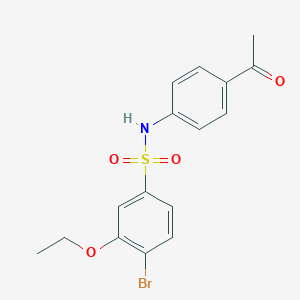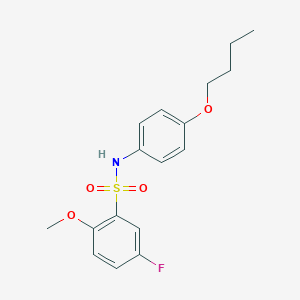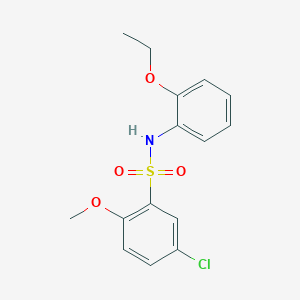
5-chloro-N-(2-ethoxyphenyl)-2-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-(2-ethoxyphenyl)-2-methoxybenzenesulfonamide, also known as CEPMBS, is a sulfonamide derivative that has been widely used in scientific research. This compound has shown promising results in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.
Mécanisme D'action
The mechanism of action of 5-chloro-N-(2-ethoxyphenyl)-2-methoxybenzenesulfonamide involves the inhibition of various enzymes, including carbonic anhydrase and metalloproteinases. This inhibition leads to a decrease in the activity of these enzymes, which in turn leads to a decrease in the physiological and biochemical effects that these enzymes have on the body.
Biochemical and Physiological Effects:
5-chloro-N-(2-ethoxyphenyl)-2-methoxybenzenesulfonamide has been shown to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase and metalloproteinases. These effects have been shown to have potential therapeutic benefits in various diseases, including cancer, osteoarthritis, and glaucoma.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 5-chloro-N-(2-ethoxyphenyl)-2-methoxybenzenesulfonamide in lab experiments is its well-established synthesis method, which makes it easy to obtain pure samples of the compound. Additionally, 5-chloro-N-(2-ethoxyphenyl)-2-methoxybenzenesulfonamide has been extensively studied, and its mechanism of action and biochemical and physiological effects are well-understood. However, one of the limitations of using 5-chloro-N-(2-ethoxyphenyl)-2-methoxybenzenesulfonamide in lab experiments is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the use of 5-chloro-N-(2-ethoxyphenyl)-2-methoxybenzenesulfonamide in scientific research. One potential direction is the development of new drugs based on the structure of 5-chloro-N-(2-ethoxyphenyl)-2-methoxybenzenesulfonamide, which may have improved efficacy and fewer side effects. Additionally, further research is needed to fully understand the potential therapeutic benefits of 5-chloro-N-(2-ethoxyphenyl)-2-methoxybenzenesulfonamide in various diseases and to identify any potential limitations or drawbacks of using this compound. Overall, 5-chloro-N-(2-ethoxyphenyl)-2-methoxybenzenesulfonamide has shown great promise in scientific research, and further studies are needed to fully explore its potential applications.
Méthodes De Synthèse
The synthesis of 5-chloro-N-(2-ethoxyphenyl)-2-methoxybenzenesulfonamide involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with 2-ethoxyaniline in the presence of a base. The resulting product is then purified through recrystallization to obtain the pure compound. This synthesis method has been well-established and is widely used in laboratories.
Applications De Recherche Scientifique
5-chloro-N-(2-ethoxyphenyl)-2-methoxybenzenesulfonamide has been extensively used in scientific research for its various applications. One of the major applications of this compound is in the field of medicinal chemistry, where it has been used as a lead compound for the development of new drugs. 5-chloro-N-(2-ethoxyphenyl)-2-methoxybenzenesulfonamide has been shown to have potent inhibitory activity against various enzymes, including carbonic anhydrase and isoforms of metalloproteinases, making it a promising candidate for drug development.
Propriétés
Formule moléculaire |
C15H16ClNO4S |
|---|---|
Poids moléculaire |
341.8 g/mol |
Nom IUPAC |
5-chloro-N-(2-ethoxyphenyl)-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C15H16ClNO4S/c1-3-21-13-7-5-4-6-12(13)17-22(18,19)15-10-11(16)8-9-14(15)20-2/h4-10,17H,3H2,1-2H3 |
Clé InChI |
PUXXHSNYEGICQM-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)Cl)OC |
SMILES canonique |
CCOC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






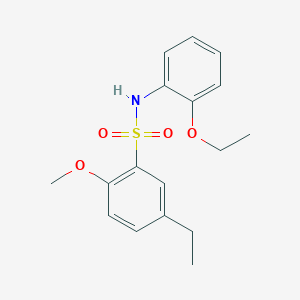
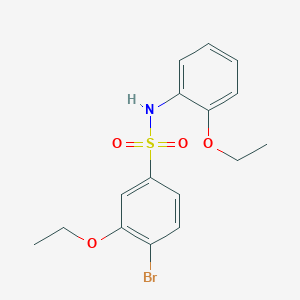
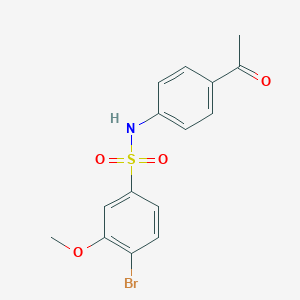
![N-(4-{[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B229072.png)
![N-(4-{[(4-chloro-3-ethoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B229074.png)
![Ethyl 4-{[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B229076.png)
![Ethyl 4-{[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B229077.png)
![Ethyl 4-{[(2,5-dimethoxy-4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B229080.png)
![N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-4-methoxynaphthalene-1-sulfonamide](/img/structure/B229082.png)
